Thiazomycin A -

Thiazomycin A

Catalog Number: EVT-1591179
CAS Number:
Molecular Formula: C62H60N14O18S5
Molecular Weight: 1449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thiazomycin A is a N-acyl-amino acid.
Thiazomycin A is a natural product found in Actinokineospora fastidiosa with data available.
Overview

Thiazomycin A is a potent antibiotic belonging to the class of thiazolyl peptides, characterized by its rigid macrocyclic structure containing thiazole rings. It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, making it a subject of interest in medicinal chemistry. Thiazomycin A was isolated from Amycolatopsis fastidiosa, a soil bacterium, which highlights its natural origin and potential as a therapeutic agent.

Synthesis Analysis

The synthesis of thiazomycin A involves several intricate steps. Initially, the compound is isolated from fermentation broths using a combination of organic solvents such as ethyl acetate and acetone. This extraction is followed by chromatographic techniques to purify the compound. The development of a preferential protonation-based chromatographic method has been crucial for the effective large-scale purification of thiazomycin A, addressing challenges posed by its low titer in fermentation broths .

Technical Details:

  • Isolation Techniques: Ethyl acetate and acetone extractions.
  • Chromatographic Methods: One- and two-step preferential protonation methods.
Molecular Structure Analysis

Thiazomycin A possesses a complex molecular structure that includes an oxazolidine ring as part of its amino-sugar moiety. The presence of this ring allows for additional chemical modifications that enhance its antibacterial properties. The structure elucidation has been performed using two-dimensional nuclear magnetic resonance spectroscopy and confirmed through X-ray crystallography.

Structural Data:

  • Molecular Formula: C₁₄H₁₉N₃O₄S
  • Molecular Weight: 329.38 g/mol
  • Key Features: Thiazole rings, oxazolidine ring.
Chemical Reactions Analysis

Thiazomycin A undergoes specific chemical reactions that contribute to its biological activity. The compound acts primarily as an inhibitor of protein synthesis in bacteria. Its mechanism involves binding to the ribosomal subunits, particularly interacting with the L11 protein and 23S ribosomal ribonucleic acid of the 50S ribosome, thereby disrupting normal protein synthesis processes.

Technical Details:

  • Inhibition Mechanism: Selective inhibition of protein synthesis.
  • Target Interaction: L11 protein and 23S ribosomal ribonucleic acid.
Mechanism of Action

The mechanism by which thiazomycin A exerts its antibacterial effects is primarily through inhibition of bacterial protein synthesis. By binding to the ribosomal components, it prevents the formation of functional proteins necessary for bacterial growth and replication.

Process:

  1. Binding: Thiazomycin A binds to the 50S ribosomal subunit.
  2. Disruption: This binding interferes with the interaction between ribosomal RNA and proteins necessary for translation.
  3. Outcome: Inhibition leads to reduced bacterial growth and eventual cell death.
Physical and Chemical Properties Analysis

Thiazomycin A exhibits several notable physical and chemical properties that influence its efficacy as an antibiotic:

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Poor aqueous solubility, which poses challenges for formulation but can be advantageous for stability.

Chemical Properties:

  • Stability: Thiazomycin A is sensitive to hydrolysis under certain conditions.
  • Activity Spectrum: Highly potent against Gram-positive bacteria with an IC50 value around 0.7 µg/mL .
Applications

Thiazomycin A holds significant potential in scientific research and pharmaceutical applications due to its potent antibacterial properties. It serves as a model compound for studying antibiotic resistance mechanisms and developing new therapeutic agents targeting resistant bacterial strains. Its unique structure also provides a basis for synthetic modifications aimed at enhancing its efficacy or reducing side effects.

Introduction to Thiazolyl Peptide Antibiotics and Clinical Need

Emergence of Multidrug-Resistant Gram-Positive Pathogens

The global health landscape faces an escalating crisis due to antimicrobial resistance (AMR), particularly among Gram-positive bacteria. The World Health Organization (WHO) categorizes pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) as "high priority" threats due to their extensive resistance profiles and associated mortality rates [3] [10]. Gram-positive pathogens possess a thick peptidoglycan cell wall that acts as a primary barrier but also serves as the target for many antibiotics like β-lactams and glycopeptides. Resistance mechanisms in these bacteria include:

  • Enzymatic inactivation (e.g., β-lactamases hydrolyzing β-lactam antibiotics)
  • Target modification (e.g., altered penicillin-binding proteins in MRSA)
  • Efflux pumps expelling antibiotics from bacterial cells [8] [10]

Table 1: Critical Gram-Positive Pathogens and Resistance Mechanisms

PathogenWHO PriorityKey Resistance TraitsClinical Impact
MRSAHighAltered PBP2a; β-lactam resistance18,000+ U.S. deaths annually [5]
VREHighvan gene cluster; vancomycin resistanceHealthcare-associated infections
Streptococcus pneumoniaeMediumMosaic PBP genes; penicillin resistanceCommunity-acquired pneumonia

These pathogens cause severe respiratory, bloodstream, and soft tissue infections where treatment options dwindle due to cross-resistance. The economic burden is staggering, with AMR costing U.S. healthcare ~$55 billion annually due to prolonged hospitalizations and complex interventions [3] [10].

Historical Context of Thiazolyl Peptides as Underexplored Antibacterial Agents

Thiazolyl peptides (thiopeptides) represent a structurally unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs). First discovered in 1948 with micrococcin from sewage samples, over 100 thiopeptides have since been identified [6]. Their hallmark features include:

  • A central nitrogen-containing heterocycle (pyridine/dehydropiperidine)
  • Multiple thiazole/oxazole rings derived from cysteine, serine, or threonine residues
  • Macrocyclic domains creating rigid, conformationally constrained architectures [2] [6]

Despite demonstrating exceptional in vitro potency against Gram-positive bacteria (often at nanomolar concentrations), thiopeptides like thiostrepton and nosiheptide were historically neglected for clinical development. Key limitations included:

  • Poor aqueous solubility, complicating systemic delivery
  • High molecular weights (~1,200–2,000 Da), challenging pharmacokinetic optimization
  • Limited spectrum against Gram-negative bacteria due to permeability barriers [5] [6]

Consequently, only topical veterinary formulations (e.g., thiostrepton in Panolog) reached markets. However, the relentless spread of multidrug resistance has renewed interest in these ultra-potent natural products as scaffolds for antibiotic development.

Role of Congener Mining in Novel Antibiotic Discovery

Congener mining—the targeted screening of microbial strains for structural variants of a known antibiotic class—has emerged as a powerful strategy to bypass rediscovery of common natural products. This approach leverages:

  • Hypothesis-driven strain selection (e.g., focusing on underexplored bacterial genera)
  • Advanced analytics (LC-HRMS, NMR) to detect subtle structural differences
  • Biosynthetic gene cluster knowledge to predict chemical diversity [5]

For thiopeptides, congener mining exploits their conserved biosynthetic logic: a ribosomally synthesized precursor peptide (12–17 residues) undergoes extensive enzymatic tailoring, including:

  • Dehydration of Ser/Thr to dehydroalanine/dehydrobutyrine
  • Cyclodehydration of Cys-X-X motifs to form thiazoles
  • Pyridine ring formation from two dehydroalanine residues
  • Macrocyclization and side-chain decorations [2] [6]

This enzymatic plasticity generates natural diversity within the thiopeptide scaffold. By screening microbial libraries under varied fermentation conditions, researchers access novel congeners with optimized properties without synthetic chemistry.

"The rise of multidrug-resistant pathogens demands innovative antibiotic scaffolds. Thiazolyl peptides like thiazomycin A represent chemically privileged templates evolved to target fundamental bacterial processes." - Adapted from [6]

Properties

Product Name

Thiazomycin A

IUPAC Name

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-2,3,4,7a-tetramethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide

Molecular Formula

C62H60N14O18S5

Molecular Weight

1449.6 g/mol

InChI

InChI=1S/C62H60N14O18S5/c1-22(49(63)79)64-50(80)32-19-98-58(69-32)43-37(78)12-28-42(71-43)31-17-96-56(66-31)30-16-91-60(85)45-29-15-89-46(47(61(86)90-14-27-10-9-11-36(39(27)29)76(45)87)93-38-13-62(6)48(25(4)92-38)75(7)26(5)94-62)44(59-70-33(20-99-59)51(81)65-30)74-53(83)35-21-97-57(68-35)41(24(3)88-8)73-54(84)40(23(2)77)72-52(82)34-18-95-55(28)67-34/h9-12,17-21,23,25-26,30,38,40,44,46-48,77-78,87H,1,13-16H2,2-8H3,(H2,63,79)(H,64,80)(H,65,81)(H,72,82)(H,73,84)(H,74,83)/b41-24+/t23-,25+,26?,30+,38+,40+,44+,46+,47+,48-,62+/m1/s1

InChI Key

LPGAAUZJQIRAAG-CAYKKMKNSA-N

Synonyms

thiazomycin A

Canonical SMILES

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OC(N2C)C)C

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